molecular formula C10H9NO3S B8327815 3-Methoxy-2-methoxycarbonylthieno[2,3-b]pyridine

3-Methoxy-2-methoxycarbonylthieno[2,3-b]pyridine

Cat. No. B8327815
M. Wt: 223.25 g/mol
InChI Key: BUFQBBVJNDBTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456192B2

Procedure details

995 mg of 3-hydroxy-2-methoxycarbonylthieno[2,3-b]pyridine (4.76 mmol, 1 eg.) is reflux heated for 4 hrs with 0.54 ml of dimethyl sulfate (5.71 mmol, 1.2 eq.) in 30 ml of acetone in the presence of 987 mg of potassium carbonate (7.14 mmol, 1.5 eq.). The insoluble is filtered, washed with acetone and vacuum evaporated.
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
987 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11]([O:13][CH3:14])=[O:12].S(OC)(O[CH3:19])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:19][O:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11]([O:13][CH3:14])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
995 mg
Type
reactant
Smiles
OC1=C(SC2=NC=CC=C21)C(=O)OC
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
987 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble is filtered
WASH
Type
WASH
Details
washed with acetone and vacuum
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
COC1=C(SC2=NC=CC=C21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.